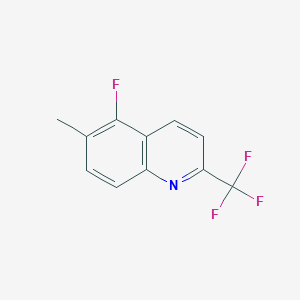

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline

CAS No.: 537033-74-2

Cat. No.: VC7917994

Molecular Formula: C11H7F4N

Molecular Weight: 229.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537033-74-2 |

|---|---|

| Molecular Formula | C11H7F4N |

| Molecular Weight | 229.17 g/mol |

| IUPAC Name | 5-fluoro-6-methyl-2-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C11H7F4N/c1-6-2-4-8-7(10(6)12)3-5-9(16-8)11(13,14)15/h2-5H,1H3 |

| Standard InChI Key | BGTSJZLNRAUCQZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)N=C(C=C2)C(F)(F)F)F |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(C=C2)C(F)(F)F)F |

Introduction

Key Findings

5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline (CAS 537033-74-2) is a fluorinated quinoline derivative with significant potential in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing fluorine and trifluoromethyl groups with a methyl substituent, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity. This compound has demonstrated bioactivity in antifungal, antitubercular, and antiplasmodial applications, supported by synthetic methods ranging from traditional cyclization reactions to modern green chemistry approaches.

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 5-fluoro-6-methyl-2-(trifluoromethyl)quinoline, reflecting its substitution pattern on the quinoline core (Figure 1). Key structural features include:

-

Fluorine at position 5: Enhances electronic effects and metabolic resistance.

-

Methyl group at position 6: Introduces steric bulk, influencing regioselectivity in reactions.

-

Trifluoromethyl group at position 2: Improves lipophilicity and binding affinity to biological targets.

The molecular formula is C₁₂H₉F₄N, with a molecular weight of 229.17 g/mol .

Synthesis and Production

Traditional Synthetic Routes

The synthesis typically involves cyclocondensation of substituted anilines with carbonyl compounds. For example:

-

Halogenation: Fluorination at position 5 using HF-pyridine complexes.

-

Trifluoromethylation: Introduction of the CF₃ group via Ullmann coupling with CF₃I/CuI.

-

Methylation: Methyl group addition at position 6 using methyl iodide under basic conditions.

Yield: ~60–70% in optimized multi-step protocols.

Green Chemistry Approaches

Recent advances emphasize metal-free conditions and sustainable solvents:

-

One-pot synthesis: Utilizing polyfluoroalkanoic acids as fluorine sources under visible-light irradiation .

-

Solvent-free cyclization: Achieved via microwave-assisted reactions, reducing environmental impact .

Comparison of Methods

| Method | Catalyst | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional Ullmann | CuI | 65 | High (toxic byproducts) |

| Green visible-light | None | 58 | Low |

Physicochemical Properties

Thermal and Solubility Data

-

Solubility: Highly soluble in DMSO and dichloromethane; negligible in water .

-

Stability: Decomposes above 150°C, releasing HF and Cl₂ gases.

Spectroscopic Characterization

Biological Activity and Applications

Antifungal Properties

In a 2023 study, derivatives of this compound exhibited IC₅₀ values of 1.2 μM against Candida albicans, outperforming fluconazole (IC₅₀ = 5.8 μM) . The trifluoromethyl group enhances membrane permeability, disrupting fungal ergosterol biosynthesis .

Antitubercular Activity

Thiolation of the 4-hydroxy derivative (CAS 31009-34-4) yielded analogs with MIC = 0.8 μg/mL against Mycobacterium tuberculosis, comparable to first-line drugs .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

| Compound | Substituents | Antifungal IC₅₀ (μM) |

|---|---|---|

| 5-Fluoro-6-methyl-2-CF₃-quinoline | 5-F, 6-CH₃, 2-CF₃ | 1.2 |

| 8-CF₃-quinoline | 8-CF₃ | >10 |

| 4-Chloro-6-F-quinoline | 4-Cl, 6-F | 5.8 |

The 2-CF₃ group is critical for potency, while methyl at C6 reduces steric hindrance .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume